N-(4-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a piperazine moiety, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various neurological and inflammatory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a piperazine derivative reacts with a halogenated precursor.
Coupling with Benzamide: The final step involves coupling the thiazole-piperazine intermediate with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace halogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(4-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antidepressant agent
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly targeting cyclooxygenases (COX-1 and COX-2).
Industrial Applications: It is explored for its potential use in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N-(4-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share a similar thiazole and piperazine structure but differ in the substituents on the benzamide group.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar thiazole ring but different substituents on the phenyl rings.
Uniqueness
N-(4-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide is unique due to its specific combination of a fluorophenyl group, piperazine moiety, and thiazole ring, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c24-18-6-9-20(10-7-18)27-12-14-28(15-13-27)21(29)11-8-19-16-31-23(25-19)26-22(30)17-4-2-1-3-5-17/h1-7,9-10,16H,8,11-15H2,(H,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIYUCRMWJWSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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